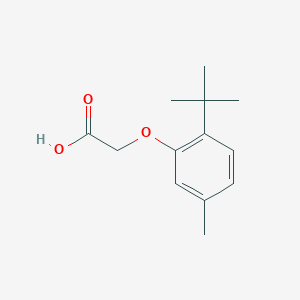![molecular formula C19H21ClFN3O2 B5579182 1-(2-chloro-4-fluorobenzyl)-N'-[(5-methyl-2-furyl)methylene]-4-piperidinecarbohydrazide](/img/structure/B5579182.png)
1-(2-chloro-4-fluorobenzyl)-N'-[(5-methyl-2-furyl)methylene]-4-piperidinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves complex chemical reactions, including reductive alkylation, Friedel-Crafts benzylation, and condensation reactions. For instance, compounds with related structures have been synthesized by reductive alkylation of debenzylated precursors with fluorobenzaldehyde, indicating a high level of synthetic complexity and specificity (Leea et al., 2000). Another example involves the Friedel-Crafts benzylation of 2-furyl methyl ketone with 4-fluorobenzyl chloride, demonstrating the utility of specific reaction conditions for the synthesis of key intermediates (Izumi et al., 2007).
Molecular Structure Analysis
The molecular structure of related compounds reveals critical insights into their conformation and stability. For example, conformational analysis and crystal structure determination of a compound with a similar structure showed that the solid and solution conformations are similar, highlighting the importance of structural analysis in understanding the behavior of these compounds (Ribet et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving similar compounds have been extensively studied, revealing various pathways for functionalization and modification. The synthesis of radiolabeled compounds, for example, involves complex procedures such as module-assisted two-step one-pot procedures and aromatic nucleophilic radiofluorination, which are essential for their application in medical imaging and pharmacological studies (Mäding et al., 2006; Labas et al., 2011).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline form, are crucial for their practical application and handling. The synthesis and characterization of compounds reveal that specific solvents and conditions affect their physical properties, indicating the importance of careful selection of synthesis conditions (Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are key to understanding the behavior and potential applications of these compounds. Studies on the kinetics of reactions with piperidine in various solvents provide insights into the factors influencing their reactivity and the role of solvent effects in aromatic nucleophilic substitutions (Nudelman et al., 1986).
Aplicaciones Científicas De Investigación
Protoporphyrinogen IX Oxidase Inhibitors
Research on trifluoromethyl-substituted compounds, including those with chloro and fluoro substitutions on aromatic rings, has shown their potential as protoporphinogen IX oxidase inhibitors. These inhibitors play a significant role in herbicide development, targeting the biosynthetic pathway of heme, chlorophyll, and vitamin B in plants. The structural analysis of these compounds reveals significant insights into their interaction with biological targets, which could be relevant to the synthesis and application of 1-(2-chloro-4-fluorobenzyl)-N'-[(5-methyl-2-furyl)methylene]-4-piperidinecarbohydrazide in similar bioactive roles (Li et al., 2005).
Antimycobacterial Purines
The synthesis and evaluation of purine derivatives, especially those with furyl and methoxybenzyl groups, have demonstrated antimycobacterial activity. These studies provide a framework for the design of novel compounds targeting Mycobacterium tuberculosis, offering a potential application area for the chemical structure . The focus on substituents' sterical and electronic properties provides insights into designing bioactive compounds with optimized activity and selectivity (Braendvang & Gundersen, 2007).
Propiedades
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-N-[(E)-(5-methylfuran-2-yl)methylideneamino]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O2/c1-13-2-5-17(26-13)11-22-23-19(25)14-6-8-24(9-7-14)12-15-3-4-16(21)10-18(15)20/h2-5,10-11,14H,6-9,12H2,1H3,(H,23,25)/b22-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJNLONJNBZNOA-SSDVNMTOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)C2CCN(CC2)CC3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)C2CCN(CC2)CC3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-4-fluorobenzyl)-N'-[(5-methyl-2-furyl)methylene]-4-piperidinecarbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[4-(3-chloro-4-fluorophenyl)-1-piperazinyl]carbonyl}-1-isopropyl-2-pyrrolidinone](/img/structure/B5579107.png)
![8-(2-chloro-6-fluorobenzoyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5579112.png)

![(3S*,4R*)-1-[3-(3,5-dimethylphenyl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5579142.png)


![(4aS*,7aR*)-4-(cyclobutylcarbonyl)-N-ethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5579158.png)
![N'-[4-(diethylamino)benzylidene]-2,2-diphenoxyacetohydrazide](/img/structure/B5579170.png)


![6-ethyl-3-[(6-hydroxy-1,4-oxazepan-4-yl)carbonyl]-1,5-dimethylpyridin-2(1H)-one](/img/structure/B5579176.png)
![2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5579184.png)
![2,3,4-trifluoro-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)benzenesulfonamide](/img/structure/B5579196.png)